(2S,3R)-2-ethylhexane-1,3-diol
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Overview
Description
(2S,3R)-2-ethylhexane-1,3-diol is a chiral diol with two stereocenters, making it an interesting compound in the field of organic chemistry. The compound’s structure consists of a hexane backbone with hydroxyl groups attached to the first and third carbon atoms, and an ethyl group attached to the second carbon atom. The stereochemistry is specified by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-ethylhexane-1,3-diol can be achieved through various methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the asymmetric dihydroxylation of alkenes using osmium tetroxide (OsO4) in the presence of chiral ligands to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. This method is preferred due to its efficiency and scalability. The use of chiral catalysts can help in achieving the desired stereochemistry on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-ethylhexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
(2S,3R)-2-ethylhexane-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals
Mechanism of Action
The mechanism of action of (2S,3R)-2-ethylhexane-1,3-diol depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-ethylhexane-1,3-diol
- (2R,3R)-2-ethylhexane-1,3-diol
- (2R,3S)-2-ethylhexane-1,3-diol
Uniqueness
(2S,3R)-2-ethylhexane-1,3-diol is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its diastereomers and enantiomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
4780-68-1 |
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Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(2S,3R)-2-ethylhexane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
RWLALWYNXFYRGW-JGVFFNPUSA-N |
Isomeric SMILES |
CCC[C@H]([C@@H](CC)CO)O |
Canonical SMILES |
CCCC(C(CC)CO)O |
Origin of Product |
United States |
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